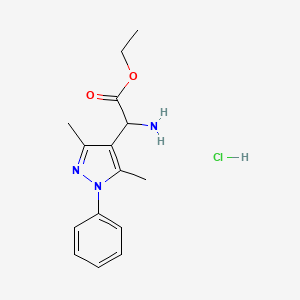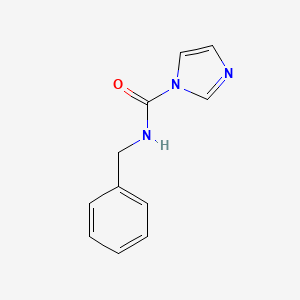
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, also known as 4-methyl-3,5-dimethylpyrazole-1-amine, is an organic compound with a molecular formula of C8H12N2. This compound is an important building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials. In addition, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in laboratory experiments include its availability, low cost, and its relative ease of synthesis. Additionally, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential toxicity.
Zukünftige Richtungen
Future research on 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to identify new synthetic routes for the synthesis of this compound, as well as to identify new biological activities of this compound. Furthermore, further research could be conducted to identify potential toxicity associated with this compound, as well as to explore its potential use in the development of novel drugs and agrochemicals. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be achieved by a number of different methods, including the Grignard reaction, the Wittig reaction, and the Stork enamine reaction. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, followed by the addition of an aldehyde or ketone. The Wittig reaction involves the reaction of an alkyl halide with an aldehyde or ketone, followed by the addition of a phosphonium salt. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an alkyl halide.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and other industries. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials.
Biochemische Analyse
Biochemical Properties
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and inflammation . In cellular metabolism, this compound enhances the activity of antioxidant enzymes, reducing the levels of reactive oxygen species and preventing cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it interacts with various transcription factors, modulating gene expression related to oxidative stress and inflammation . These interactions result in the activation of antioxidant pathways and the suppression of pro-inflammatory signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDYHBBHMTYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)


![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
